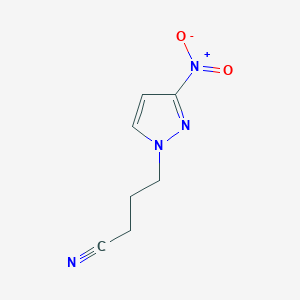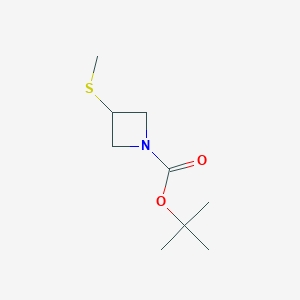![molecular formula C19H16N2O3 B6326348 9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one CAS No. 62770-21-2](/img/structure/B6326348.png)
9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound known for its vibrant color and fluorescence properties. It belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. This compound is of significant interest in various scientific fields due to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-hydroxyethylamine with a suitable benzo[a]phenoxazinone precursor. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and methanol.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The process involves the continuous monitoring of temperature, pressure, and pH to optimize the reaction efficiency. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and fluorescence microscopy due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of fluorescent inks and dyes.
Mecanismo De Acción
The mechanism of action of 9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, a process known as fluorescence. This property is exploited in various imaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
Nile Red: Another phenoxazine derivative known for its strong fluorescence.
Nile Blue: Similar in structure but with different substituents, leading to variations in fluorescence properties.
Oil Red O: A related compound used for staining lipids in biological samples.
Uniqueness
9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one is unique due to its specific substituents, which confer distinct fluorescence characteristics and chemical reactivity. This makes it particularly valuable in applications requiring precise fluorescence properties and stability.
Propiedades
IUPAC Name |
9-[2-hydroxyethyl(methyl)amino]benzo[a]phenoxazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-21(8-9-22)12-6-7-15-17(10-12)24-18-11-16(23)13-4-2-3-5-14(13)19(18)20-15/h2-7,10-11,22H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYVBMRKIHYMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727854 |
Source


|
| Record name | 9-[(2-Hydroxyethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62770-21-2 |
Source


|
| Record name | 9-[(2-Hydroxyethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)


